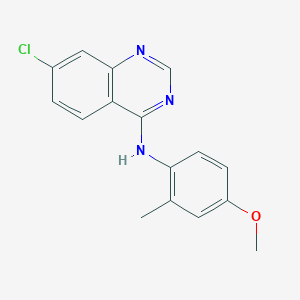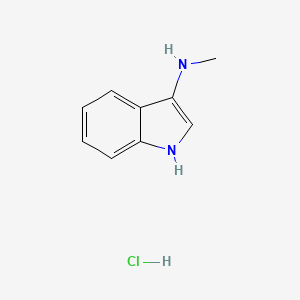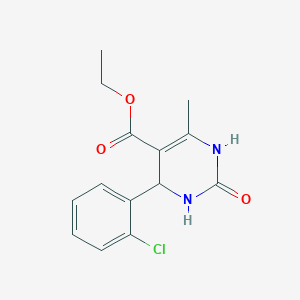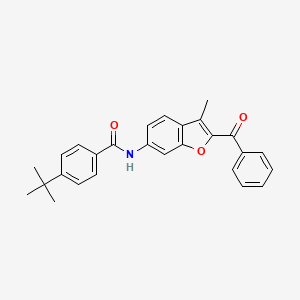
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including variations in substituents on the benzamide ring, has been extensively studied. These studies reveal the impact of different substituents on molecular conformation and supramolecular aggregation. For example, variations in the benzamide substituents lead to different modes of supramolecular aggregation, influenced by π-π stacking interactions, C-H...π, and C-H...O hydrogen bonds (Sagar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives highlight the compound's reactivity and its potential to undergo various transformations. The synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds demonstrates the versatility of these compounds in constructing complex molecular architectures (Huang et al., 2019).
Physical Properties Analysis
The physical properties, including stability, solubility, and crystal structure, are crucial for understanding the behavior and potential applications of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide and related compounds. The discovery of polymorphs of 2-benzoyl-N,N-diethylbenzamide, for example, highlights the importance of solvents in recrystallization trials and the impact of crystal structure on compound properties (de Moraes et al., 2021).
科学的研究の応用
Antimicrobial Activity
Research into derivatives of benzoylbenzamides, such as those involving fluorobenzamides, has revealed promising antimicrobial properties. For instance, compounds synthesized via microwave-induced methods demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Synthetic Methodologies
Benzoylbenzamides serve as key intermediates in synthetic organic chemistry. Innovations in reaction methodologies, such as free-radical synthesis involving benzoyl peroxides, have been explored for creating Ebselen and related analogues. This approach underscores the importance of benzoylbenzamides in facilitating novel synthetic routes for therapeutically relevant compounds (Fong & Schiesser, 1995).
Pharmacological Research
Compounds related to benzoylbenzamides, such as quinazoline antifolates inhibiting thymidylate synthase, highlight the role of benzamide derivatives in medicinal chemistry. These compounds, through the manipulation of carboxyl protecting groups and sequential synthesis steps, demonstrate significant inhibitory activity against a key enzyme involved in DNA synthesis. This research contributes to the development of new cancer therapies (Pawełczak et al., 1989).
Catalysis and Material Science
The versatility of benzoylbenzamide compounds extends into the realm of catalysis and material science. For instance, the synthesis and characterization of new ligands based on benzoylbenzamide structures have been explored for their potential in asymmetric hydrogenation reactions. Such studies pave the way for more efficient and selective catalytic processes, which are crucial in industrial chemistry and the production of enantiomerically pure compounds (Imamoto et al., 2012).
Advanced Organic Transformations
Benzoylbenzamides have also been utilized in advanced organic transformations, demonstrating their role in facilitating complex chemical processes. For example, the decomposition of benzoylthioureas into benzamides under solvent-free conditions showcases an innovative approach to benzamide synthesis. This method offers insights into reaction mechanisms and provides a new pathway for the formation of benzamides and thiobenzamides, essential intermediates in organic synthesis (Nahakpam et al., 2015).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards of “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide”.
将来の方向性
Unfortunately, I couldn’t find any specific information on the future directions of “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide”.
特性
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-17-22-15-14-21(28-26(30)19-10-12-20(13-11-19)27(2,3)4)16-23(22)31-25(17)24(29)18-8-6-5-7-9-18/h5-16H,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGOSNNYNMCELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

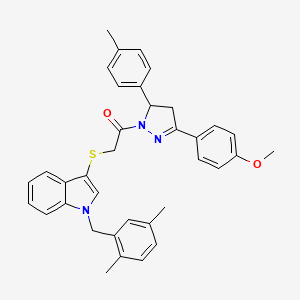
![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
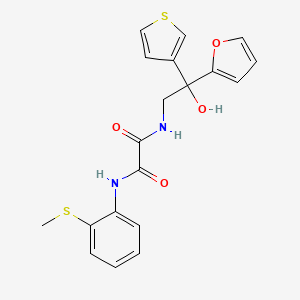
![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)
![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)
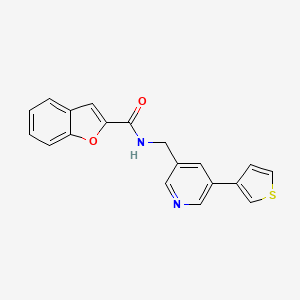
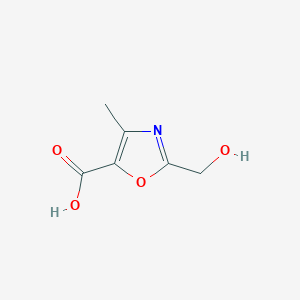
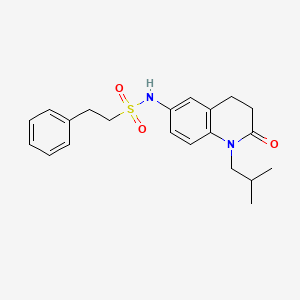
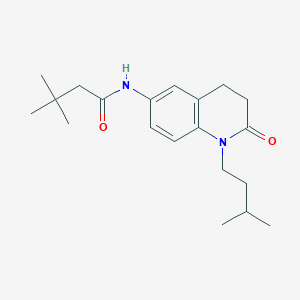
![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)
